N-(3-(trifluoromethyl)phenyl)-1H-benzo[d]imidazole-2-carbothioamide
Description
Properties
IUPAC Name |
N-[3-(trifluoromethyl)phenyl]-1H-benzimidazole-2-carbothioamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10F3N3S/c16-15(17,18)9-4-3-5-10(8-9)19-14(22)13-20-11-6-1-2-7-12(11)21-13/h1-8H,(H,19,22)(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDPBPJUEXQGXJT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)C(=S)NC3=CC=CC(=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10F3N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(trifluoromethyl)phenyl)-1H-benzo[d]imidazole-2-carbothioamide typically involves the reaction of 3-(trifluoromethyl)aniline with 2-mercaptobenzimidazole under specific conditions. The reaction is often carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Benzimidazole Ring Formation
The benzimidazole skeleton is typically synthesized via condensation reactions. For example, o-phenylenediamine reacts with glycolic acid to form a key intermediate, followed by oxidation and cyclization steps . This foundational structure serves as a platform for subsequent functionalization.
Carbothioamide Group Installation
The carbothioamide group is introduced through thionation of a carbonyl-containing precursor. Lawesson’s reagent (LHR) is commonly used for this transformation, converting carbonyl groups (e.g., carboxylic acids or amides) into thioamides . For instance, thionation of a benzimidazole-2-carboxamide intermediate would yield the carbothioamide functional group.
Substitution of the CF₃-Phenyl Moiety
The trifluoromethyl-substituted phenyl group is introduced via nucleophilic acyl substitution or amide coupling . This step typically involves reacting the benzimidazole intermediate with an activated phenyl group (e.g., via an acid chloride or coupling reagent such as EDC/HOBt) .
Thionation Using Lawesson’s Reagent
Lawesson’s reagent facilitates the conversion of carbonyl groups to thioamides via a two-step mechanism:
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Coordination : The carbonyl oxygen attacks the phosphorus center of LHR, forming a tetrahedral intermediate.
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Thionation : The oxygen is replaced by sulfur, releasing phosphine oxide as a byproduct .
Example :
Amide Coupling
The CF₃-phenyl group is introduced via amide coupling, where the carbothioamide reacts with an activated phenyl acid chloride or amine. This step ensures regioselective substitution at the N-position of the benzimidazole .
Characterization Techniques
The compound’s structure is validated using:
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1H/13C NMR : Confirms aromaticity and functional group placement.
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FT-IR : Identifies thioamide (N–C=S) stretches (~1250–1300 cm⁻¹).
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Mass Spectrometry : Verifies molecular weight (321.3 g/mol) .
Biological Activity Insights
While direct data for this compound is unavailable, related benzimidazole derivatives exhibit:
Scientific Research Applications
Antihypertensive Activity
Recent studies have highlighted the antihypertensive potential of benzimidazole derivatives, including N-(3-(trifluoromethyl)phenyl)-1H-benzo[d]imidazole-2-carbothioamide. For instance, a study by Navarrete-Vazquez et al. evaluated several synthesized compounds for their vasorelaxant effects in spontaneously hypertensive rats (SHR). The results indicated that compounds with trifluoromethyl substitutions exhibited significant vasorelaxant activity, as summarized in the following table:
| Compound | R1 | R2 | R3 | R4 | EC50 (μM) | E max (%) |
|---|---|---|---|---|---|---|
| 67a | -CF₃ | -H | -H | -H | 369.37 ± 10.2 | 91.2 ± 1.18 |
| 67b | -CF₃ | -OMe | -H | -H | 210.33 ± 11.3 | 75.14 ± 33.5 |
| ... | ... | ... | ... | ... | ... | ... |
This table illustrates the varying degrees of efficacy of different substitutions on the benzimidazole scaffold, demonstrating the compound's potential as a therapeutic agent against hypertension .
Antitubercular Activity
The compound has also been investigated for its antitubercular properties. Amini et al. synthesized various derivatives and tested them against Mycobacterium tuberculosis. Their findings revealed that certain modifications significantly enhanced inhibitory activity, as shown in the table below:
| Compound | R | Inhibition % |
|---|---|---|
| 71a | H | 9 |
| 71b | 3-F | 0 |
| 71c | 4-F | 13 |
| ... | ... | ... |
These results suggest that this compound and its analogs could serve as promising candidates for developing new antitubercular agents .
Cytotoxicity Against Cancer Cell Lines
In vitro studies have assessed the cytotoxic effects of this compound on various cancer cell lines, including colon (HCT-116), liver (HepG2), and breast (MCF-7) cancers. The cytotoxicity was evaluated using the MTT assay, with results indicating that some derivatives exhibited IC50 values comparable to standard chemotherapeutics such as doxorubicin:
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 6c | HCT-116 | 7.82 |
| 6i | HepG2 | 10.21 |
| ... | ... | ... |
These findings underscore the potential of this compound in cancer therapy, warranting further exploration into its mechanisms and optimization for clinical use .
Cell Cycle Arrest
Studies have indicated that treatment with this compound can induce cell cycle arrest in cancer cells, leading to reduced proliferation rates. This was evidenced by flow cytometry analysis showing increased populations of cells in specific phases of the cell cycle following treatment .
Mechanism of Action
The mechanism of action of N-(3-(trifluoromethyl)phenyl)-1H-benzo[d]imidazole-2-carbothioamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and are the subject of ongoing research .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogues
Core Structure and Functional Group Variations
Benzimidazole-Thiazole-Triazole Hybrids ()
Compounds such as 9a–9e incorporate a benzimidazole core linked to phenoxymethyl-triazole-thiazole systems. Key differences include:
- Substituents : Fluorine, bromine, methyl, and methoxy groups on the thiazole ring.
- Spectral Data : Melting points (180–220°C), IR (NH/aromatic C-H stretches), and NMR data confirm structural integrity.
- Docking Studies : Compound 9c (bromophenyl-substituted) showed distinct binding poses compared to acarbose, suggesting enhanced affinity for enzymatic targets .
Comparison : Unlike the target compound’s carbothioamide group, these hybrids use acetamide linkages, which may reduce sulfur-mediated interactions. The trifluoromethyl group in the target compound could offer superior steric and electronic effects compared to halogens in 9c .
2-Aminobenzimidazole Derivatives ()
7-(Methanesulphonaminomethyl)-N-(1-(3-(trifluoromethyl)phenyl)ethyl)-1H-benzo[d]imidazol-2-amine features:
- Methanesulphonamide Side Chain : Enhances solubility and target engagement.
- Spectral Data : IR (NH at 3332 cm⁻¹), mass (M+1 at 414.0), and high synthetic yield (92%) via iodoacetic acid-mediated cyclization .
Comparison : The target compound’s carbothioamide group replaces the ethylamine linkage, which may alter binding kinetics and metabolic pathways. Sulfur in carbothioamide could enhance metal coordination compared to sulfonamide .
Imidazoline-Carboxamide Analogues ()
2-Methyl-N-(3-(trifluoromethyl)phenyl)-2-imidazoline-1-carboxamide shares the trifluoromethylphenyl group but differs in core structure:
- Imidazoline vs.
- Carboxamide vs. Carbothioamide : The oxygen in carboxamide may weaken hydrogen bonding compared to sulfur in carbothioamide.
- Physicochemical Data: Molecular weight (271.24 g/mol) and monoisotopic mass (271.093) suggest lower complexity than benzimidazole derivatives .
Comparison : The target compound’s benzimidazole core likely confers greater planarity and π-π stacking ability, critical for targeting enzymes or nucleic acids .
Biological Activity
N-(3-(trifluoromethyl)phenyl)-1H-benzo[d]imidazole-2-carbothioamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antibacterial, antifungal, and anticancer properties, supported by case studies and detailed research findings.
Chemical Structure and Properties
The compound features a benzimidazole core substituted with a trifluoromethyl group and a carbothioamide functional group. The presence of the trifluoromethyl group is known to enhance lipophilicity and biological activity.
Antibacterial Activity
Research has demonstrated that derivatives of benzimidazole and thiourea exhibit notable antibacterial properties. For instance, compounds structurally related to this compound have shown effectiveness against various Gram-positive and Gram-negative bacteria. A structure-activity relationship (SAR) study indicated that the introduction of electron-donating groups significantly enhances antibacterial activity, with minimum inhibitory concentrations (MICs) ranging from 1 to 4 μg/mL against strains like Staphylococcus aureus and Escherichia coli .
| Compound | MIC (µg/mL) | Bacterial Strain |
|---|---|---|
| 21a | 1 | S. aureus |
| 21b | 2 | Bacillus subtilis |
| 23c | 1 | B. cereus |
Antifungal Activity
In addition to antibacterial properties, the compound has shown antifungal activity against strains such as Candida albicans. The SAR analysis revealed that the presence of halogen substituents, particularly fluorine, contributes to enhanced antifungal efficacy. In vitro studies reported MIC values ranging from 6.25 to 25 μg/mL for certain derivatives when compared to standard antifungal agents .
Anticancer Activity
The anticancer potential of this compound has been evaluated against various human cancer cell lines, including MCF-7 (breast cancer), NCI-H460 (lung cancer), and SF-268 (central nervous system cancer). The compound exhibited promising cytotoxicity with GI50 values indicating significant growth inhibition.
| Cell Line | GI50 (µmol/L) |
|---|---|
| MCF-7 | 23.6 ± 4.1 |
| NCI-H460 | 34.6 ± 12.1 |
| SF-268 | 45.4 ± 2.2 |
The data suggest that modifications in the imidazole ring can lead to compounds with enhanced anticancer activity .
Case Studies
- Antibacterial Study : A recent study synthesized several benzimidazole derivatives, including those similar to this compound, which were tested against E. coli and S. aureus. Results showed that specific substitutions led to a marked increase in antibacterial potency compared to standard antibiotics.
- Anticancer Research : In another study, the compound was tested for its effects on MCF-7 cells, revealing that it induced apoptosis through the activation of caspase pathways. This suggests potential mechanisms for its anticancer effects, warranting further investigation into its applicability in cancer therapy .
Q & A
Basic: What synthetic methodologies are effective for preparing N-(3-(trifluoromethyl)phenyl)-1H-benzo[d]imidazole-2-carbothioamide?
A high-yield approach involves iodoacetic acid-mediated cyclization of thiourea derivatives. For example, reacting N-(2,3-diaminobenzyl)methanesulfonamide with 1-(3-(trifluoromethyl)phenyl)ethyl isothiocyanate in anhydrous ethanol at 60°C yields the target compound with 92% efficiency after purification via silica gel chromatography . Alternative routes include nucleophilic substitution under inert conditions (e.g., THF, n-BuLi at -78°C) for benzimidazole core formation .
Basic: What spectroscopic techniques are critical for structural validation of this compound?
- 1H/13C NMR : Key signals include aromatic protons (δ 7.2–8.1 ppm) and trifluoromethyl group coupling patterns (e.g., splitting due to CF3 in the phenyl ring) .
- HRMS : Confirm molecular weight alignment (e.g., [M+H]+ calculated vs. observed, with <0.005% error). Discrepancies may arise from isotopic impurities or solvent retention .
- Elemental Analysis : Validate purity by comparing experimental vs. calculated C/H/N/S percentages .
Advanced: How can researchers resolve molecular weight discrepancies between calculated and observed values?
Minor deviations (e.g., ±0.1–0.3 Da) often stem from:
- Isotopic contributions (e.g., bromine/chlorine adducts in HRMS) .
- Hydration/solvent retention during crystallization .
- Instrumental calibration errors (mitigated by internal standards like sodium trifluoroacetate). Cross-validate with NMR integration ratios to exclude co-eluting impurities .
Advanced: What strategies enhance the antimicrobial activity of benzimidazole-carbothioamide derivatives?
- Substituent modulation : Introducing aryl-thiazole-triazole moieties (e.g., 9a–9e in ) improves target binding via π-π stacking and hydrogen bonding. Meta-substituted phenyl groups (e.g., 4-fluorophenyl) enhance lipophilicity and membrane penetration .
- Bioisosteric replacement : Replacing pyridine with methylene groups ( ) reduces steric hindrance while retaining hydrogen-bonding capacity.
- SAR studies : Test derivatives against Gram-positive/negative panels (e.g., MIC assays) and correlate activity with Hammett σ values of substituents .
Advanced: How can computational methods guide the design of derivatives targeting specific enzymes?
- Molecular docking : Use software like AutoDock Vina to predict binding poses. For example, shows benzimidazole-thiazole derivatives (e.g., 9c) occupying hydrophobic pockets of fungal CYP51 via van der Waals interactions .
- QSAR modeling : Train models on IC50 data to prioritize substituents (e.g., trifluoromethyl enhances metabolic stability) .
- MD simulations : Assess binding stability over 100 ns trajectories; RMSD <2 Å indicates robust target engagement .
Advanced: How to analyze contradictory biological activity data across structurally similar analogs?
- Orthogonal assays : Confirm antifungal activity with both broth microdilution (CLSI M38) and time-kill curves to rule out false positives .
- Metabolic profiling : Use LC-MS to identify metabolites (e.g., sulfoxide derivatives) that may deactivate the compound in vivo .
- Crystal structures : Resolve target-bound complexes (e.g., COX-2 in ) to identify critical binding residues missed in docking studies .
Basic: What purification techniques are optimal for isolating this compound?
- Silica gel chromatography : Use chloroform/ethanol (90:10) for polar impurities .
- Recrystallization : Ethanol/water mixtures yield high-purity crystals (mp 248°C, as in ) .
- Extraction : Dichloromethane/water partitioning removes unreacted amines or thiourea precursors .
Advanced: How to troubleshoot low yields in cyclization reactions for benzimidazole cores?
- Catalyst screening : Anhydrous ZnCl2 accelerates thioglycolic acid coupling ( ) vs. milder conditions for acid-sensitive intermediates .
- Temperature control : Maintain <60°C to prevent decomposition of trifluoromethyl groups .
- Inert atmosphere : N2 or Ar prevents oxidation of thiol intermediates to disulfides .
Advanced: What in vitro models are suitable for evaluating the compound’s pharmacokinetic properties?
- Caco-2 permeability assays : Predict intestinal absorption (Papp >1×10⁻⁶ cm/s indicates good bioavailability) .
- Microsomal stability : Incubate with liver microsomes (e.g., human CYP3A4) to estimate metabolic clearance .
- Plasma protein binding : Use ultrafiltration to measure free fraction; >90% binding may limit efficacy .
Basic: What safety precautions are required when handling this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
